5-Bromo-8-hydrazinyl-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-hydrazinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydrazinyl-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine followed by the introduction of a hydrazinyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The brominated intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-hydrazinyl-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Substituted naphthyridine derivatives.
Scientific Research Applications
5-Bromo-8-hydrazinyl-1,7-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 5-Bromo-8-hydrazinyl-1,7-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-methoxy-1,7-naphthyridine
- 5-Bromo-8-amino-1,7-naphthyridine
- 5-Bromo-8-hydroxy-1,7-naphthyridine
Uniqueness
5-Bromo-8-hydrazinyl-1,7-naphthyridine is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. The hydrazinyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5-bromo-1,7-naphthyridin-8-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-4-12-8(13-10)7-5(6)2-1-3-11-7/h1-4H,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTVWSVHABWHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)NN)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.